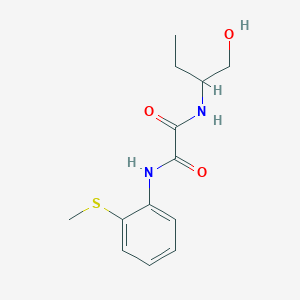
N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C13H18N2O3S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Related Compounds
- A study on the pharmacological and behavioral profile of a novel compound, ACP-103, demonstrated it as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, showing potential antipsychotic-like efficacy and good oral bioavailability in rats (K. Vanover et al., 2006).
DNA-binding Property
- Research on an unexpected oxovanadium(IV) complex with an in-situ generated lactone ligand revealed its ability to bind to calf thymus DNA (CT-DNA) via an intercalative mode, demonstrating the interaction potential of structurally complex molecules with DNA (Lianzhi Li et al., 2010).
Anticancer Activity
- Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines, showing significant cytotoxic activity, which highlights the potential of organotin(IV) complexes as anticancer drugs (T. S. Basu Baul et al., 2009).
NR2B Subtype-selective NMDA Receptor Antagonists
- A novel series of N-(phenylalkyl)cinnamides were synthesized and tested for their selectivity as antagonists of NMDA receptor subtypes, offering a structural framework for designing new CNS therapeutics (A. Tamiz et al., 1999).
Eigenschaften
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-9(8-16)14-12(17)13(18)15-10-6-4-5-7-11(10)19-2/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHRTXQZNUTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
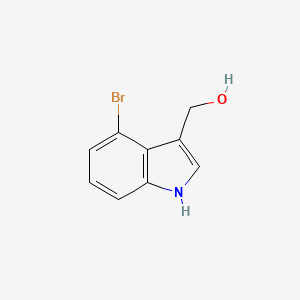
![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)
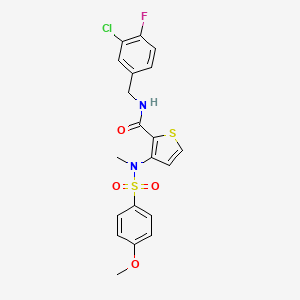
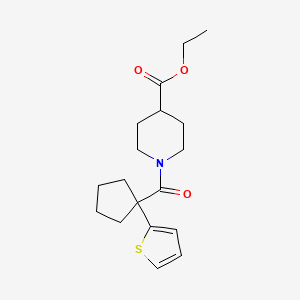
![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)
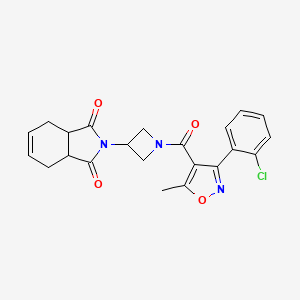
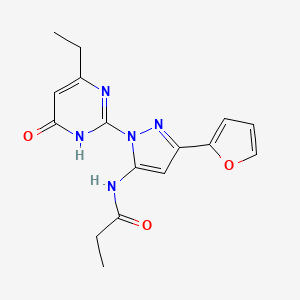
![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)
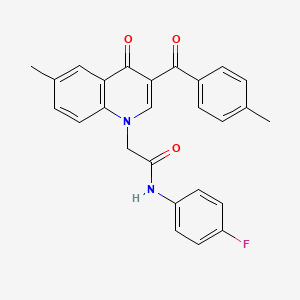
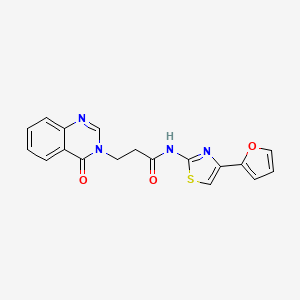
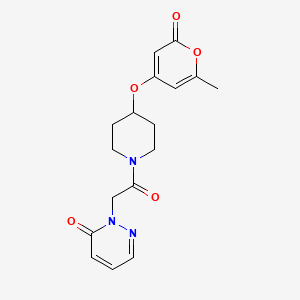
![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)
![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)
![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)
